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Confirmed VEGFR-2 Inhibitor Complex Structures

The table below summarizes key VEGFR-2-inhibitor complexes with their crystallographic data available in

the RCSB Protein Data Bank (PDB), which are crucial for structural studies and drug design efforts.

PDB
ID

Inhibitor Name /
Description

Resolution Key Features and Interactions

2OH4
[1]

Benzimidazole-
urea inhibitor

2.05 Å Demonstrates binding of a benzimidazole-urea
scaffold; the urea moiety interacts with the kinase's

hinge region [1].

2XIR
[2]

PF-00337210 1.50 Å Structure of VEGFR2 kinase domain with a

benzofuran-3-carboxamide inhibitor [2].

4ASD
[3] [4]

Sorafenib (Multi-

kinase inhibitor)

Information

from text

Used in multiple studies as a reference structure;

binding involves picolinamide (hinge region), ureido
moiety (gate area/DFG motif), and hydrophobic back

pocket interactions [3] [4].
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The process of determining a crystal structure of a VEGFR-2-inhibitor complex involves several key steps,

from protein preparation to data analysis. The diagram below outlines this workflow, which is derived from

standard methodologies used for the structures mentioned.
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Workflow Stages:

Protein Expression and Purification: The kinase domain of human VEGFR-2 is expressed, typically

in systems like E. coli, and purified to homogeneity [1].
Protein-Ligand Co-crystallization: The purified VEGFR-2 kinase domain is mixed with the inhibitor

compound and crystallized to form a stable protein-ligand complex [1].
X-ray Data Collection and Processing: X-ray diffraction data is collected from the crystals (e.g., at

synchrotron sources). Software suites like HKL-2000 are used for data reduction and scaling [1] [2].
Structure Solution and Refinement: The phase problem is solved using molecular replacement or

other methods. The atomic model is built and refined against the diffraction data using programs like
REFMAC to achieve high accuracy [1] [2].

Validation and Deposition: The final model is validated for stereochemical quality and fit to the
experimental data, then deposited in the RCSB Protein Data Bank (PDB) for public access [1] [2].

How to Locate a Specific Structure

If you need to find a structure that is not listed above, here are some practical steps you can take:

Direct Database Search: Search the RCSB Protein Data Bank (www.rcsb.org) using the
compound's known name or synonyms.
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Consult Related Literature: Search scientific publications for articles that describe the synthesis and

biological evaluation of "Vegfr-2-IN-42." If a crystal structure was solved, the PDB accession code
should be listed in the experimental methods section.

Broaden Your Query: The provided structures of 2OH4 (benzimidazole-urea) and 2XIR are excellent
starting points if you are studying similar chemotypes [1] [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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